4-(1H-benzimidazol-1-yl)-1-(6-cyanopyridin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-1-yl)-1-(6-cyanopyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BCPP" and has been the subject of numerous studies due to its unique chemical properties.
Mechanism of Action
Studies have shown that BCPP acts as an inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. By inhibiting CK2, BCPP has been shown to induce cell death in cancer cells and has potential as an anticancer agent.
Biochemical and Physiological Effects:
BCPP has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. Studies have also shown that BCPP has potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BCPP has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, the compound's potency and selectivity can be a limitation, as it may require high concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on BCPP, including studying its potential as an anticancer agent, exploring its neuroprotective properties, and developing more selective inhibitors of CK2. Additionally, researchers may investigate the compound's potential for use in combination therapies and its applications in drug delivery systems.
In conclusion, BCPP is a promising chemical compound that has potential applications in various fields. Its unique chemical properties and mechanism of action have made it the subject of numerous scientific studies, and further research may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of BCPP involves the reaction of 6-cyanopyridin-2-amine with 1,4-dibromobutane, followed by the reaction of the resulting intermediate with 1H-benzimidazole-1-carboxylic acid. The final product is obtained through the reaction of the intermediate with piperidine-4-carboxylic acid.
Scientific Research Applications
BCPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Researchers have focused on studying the compound's mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
properties
IUPAC Name |
4-(benzimidazol-1-yl)-1-(6-cyanopyridin-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-12-14-4-3-7-17(22-14)23-10-8-19(9-11-23,18(25)26)24-13-21-15-5-1-2-6-16(15)24/h1-7,13H,8-11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKTBNLTMTYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=NC3=CC=CC=C32)C4=CC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.